![molecular formula C9H14N2S B1441341 2-(4-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 933682-70-3](/img/structure/B1441341.png)
2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Overview
Description
“2-(4-Methyl-1,3-thiazol-2-yl)piperidine” is a research chemical with the molecular formula C9H14N2S . It has a molecular weight of 182.28 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string for “2-(4-Methyl-1,3-thiazol-2-yl)piperidine” is CC1=CSC(=N1)C2CCCCN2 . This string represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.28 . The InChI string for the compound is InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 . This string provides a standard way to encode the compound’s structure using text.Scientific Research Applications
Pharmacology
2-(4-Methyl-1,3-thiazol-2-yl)piperidine: has been identified as a key compound in pharmacology due to its presence in piperidine derivatives, which are crucial in drug design . Piperidine structures are found in over twenty classes of pharmaceuticals, including alkaloids, and play a significant role in the pharmaceutical industry. The compound’s versatility allows for the development of drugs with various pharmacological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agriculture
In the agricultural sector, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine derivatives have shown promise as herbicides. Research indicates that when fluorine-containing phenyl groups are introduced into molecular structures containing this compound, the resulting synthesized compounds exhibit moderate to good herbicidal activities . This suggests potential use in developing new herbicides to improve crop protection.
Industrial Applications
The industrial applications of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine are linked to its role in chemical synthesis. It serves as a building block for creating compounds with herbicidal activities and may also be involved in the synthesis of materials with antibacterial and antifungal properties . Its chemical structure allows for the introduction of various functional groups, making it a versatile reagent in organic synthesis.
Medical Research
In medical research, thiazole derivatives, which include 2-(4-Methyl-1,3-thiazol-2-yl)piperidine , are being explored for their antimicrobial properties. They are part of novel α-aminophosphonates derivatives that show moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains, indicating their potential as antimicrobial drugs candidates .
Biochemistry
The compound’s role in biochemistry is primarily associated with its antimicrobial activity. It is part of the active site region of certain proteins, suggesting that it could play a role in enhancing antibacterial and antifungal activities at a molecular level . This could lead to
properties
IUPAC Name |
4-methyl-2-piperidin-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWOBOKVVXFSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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